N'-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexylphenyl group, a fluorobenzohydrazide moiety, and an ethylidene linkage, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE typically involves the condensation of 4-cyclohexylacetophenone with 3-fluorobenzohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the ethylidene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes careful control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. Purification steps like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-cyclohexylphenyl)-: Shares the cyclohexylphenyl group but lacks the fluorobenzohydrazide moiety.
N’~1~-[(1E)-1-(4-Cyclohexylphenyl)ethylidene]-4-nitrobenzohydrazide: Similar structure but with a nitro group instead of a fluorine atom.
N’~1~-[(1E)-1-(4-Cyclohexylphenyl)ethylidene]-2-hydroxy-3-methylbenzohydrazide: Contains a hydroxy and methyl group instead of fluorine.
Uniqueness
N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-3-FLUOROBENZOHYDRAZIDE is unique due to the presence of the fluorobenzohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C21H23FN2O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-cyclohexylphenyl)ethylideneamino]-3-fluorobenzamide |
InChI |
InChI=1S/C21H23FN2O/c1-15(23-24-21(25)19-8-5-9-20(22)14-19)16-10-12-18(13-11-16)17-6-3-2-4-7-17/h5,8-14,17H,2-4,6-7H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
MHNUIDDGPBYIPY-HZHRSRAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C2=CC=C(C=C2)C3CCCCC3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.